molecular formula C24H32N2O7 B195483 Indacaterol maleate CAS No. 753498-25-8

Indacaterol maleate

货号 B195483
CAS 编号: 753498-25-8
分子量: 508.6 g/mol
InChI 键: IREJFXIHXRZFER-PCBAQXHCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indacaterol maleate is a maleate salt obtained by the reaction of indacaterol with one equivalent of maleic acid . It is used for the treatment of chronic obstructive pulmonary disease (COPD) and has a role as a beta-adrenergic agonist and a bronchodilator agent . It is a long-acting β2-adrenoceptor agonist and bronchodilator with a rapid onset of action .


Synthesis Analysis

The synthesis of Indacaterol maleate involves the reaction of indacaterol with one equivalent of maleic acid . A new method for synthesizing indacaterol involves the use of 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-base) amine]-1-triethyl siloxy ethyl]-8-(benzyloxy)-2(1H)-quinolone and three hydration tetrabutyl ammonium fluoride in methyl alcohol, with the addition of acetic acid and 5% palladium carbon .


Molecular Structure Analysis

The molecular formula of Indacaterol maleate is C28H32N2O7 . The molecular weight is 508.6 g/mol . The IUPAC name is (Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one . The crystal structure of indacaterol hydrogen maleate was optimized with density functional techniques .


Chemical Reactions Analysis

Various analytical methods have been used for the estimation of Indacaterol Maleate. These include Ultraviolet Spectrometric, High-performance liquid chromatography method for qualitative and quantitative estimation of Indacaterol maleate in pharmaceutical formulations and biological fluids .


Physical And Chemical Properties Analysis

Indacaterol maleate has a molecular weight of 508.6 g/mol . The molecular formula is C28H32N2O7 . The IUPAC name is (Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one .

科学研究应用

Methods of Application or Experimental Procedures

  • This was a randomised, double-blind, three-period crossover study in patients with asthma on background ICS therapy. Patients received indacaterol maleate 150μg once daily, indacaterol acetate 150μg once daily, or placebo on top of stable background ICS in randomised sequence .

Results or Outcomes

  • Both indacaterol salts demonstrated statistically significant improvements in trough FEV1 of 186mL (maleate) and 146mL (acetate) compared with placebo . Both indacaterol salts were safe and well tolerated .

2. Application in Inhalation Exposure System for Rodents

Summary of the Application

  • Indacaterol glycopyrronium bromide inhalation powder (IM/GP mixed powder) is composed of indacaterol maleate and glycopyrronium bromide powder to treat chronic obstructive pulmonary disease (COPD). The aim of this study is to build suitable inhalation conditions and then to evaluate the pulmonary safety of this drug in Sprague-Dawley (SD) rats .

Methods of Application or Experimental Procedures

  • Through the coordination of the atomization flow, air pump flow, and scraper speed, aerosols were stabilized at 200 ± 20% mg/m3, and then rats were nose-only administered with the IM/GP mixed powder, Ultibro, and lactose-magnesium stearate mixed powder at 2.6 mg/kg/day for 14 days and 14 days of recovery period, respectively .

Results or Outcomes

  • The stability of powder aerosols can be realized under the atomization generation flow: 10 L/min, sampling flow: 2 L/min, system pumping capacity: 10 L/min and powder scraper speed: 8–10 L/min, and there were no significant adverse effects on body weight, clinic signs, hematology, and pathology in rats .

3. Application in Chronic Obstructive Pulmonary Disease (COPD) Treatment

Summary of the Application

  • Indacaterol Maleate is used for the long-term maintenance treatment of air flow blockage in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is a long-acting bronchodilator that opens up the bronchial tubes (air passages) in the lungs, relieving cough, wheezing, shortness of breath, and troubled breathing by increasing the flow of air through the bronchial tubes .

Methods of Application or Experimental Procedures

  • Indacaterol is an inhaled medication, taken once daily, and is usually prescribed along with other medications for the management of COPD .

Results or Outcomes

  • Indacaterol has been shown to improve lung function and reduce the risk of flare-ups or worsening of symptoms in people with COPD .

4. Application in Combination Therapy for Asthma

Summary of the Application

  • Indacaterol Maleate is used in combination with other medications like Mometasone furoate for the management of Asthma .

Methods of Application or Experimental Procedures

  • Indacaterol is an inhaled medication, taken once daily, and is usually prescribed along with other medications for the management of Asthma .

Results or Outcomes

  • The combination of Indacaterol and Mometasone furoate has been shown to improve lung function and reduce the risk of flare-ups or worsening of symptoms in people with Asthma .

5. Application in Combination Therapy for COPD

Summary of the Application

  • Indacaterol Maleate is used in combination with other medications like Glycopyrronium bromide for the management of Chronic Obstructive Pulmonary Disease (COPD) .

Methods of Application or Experimental Procedures

  • Indacaterol is an inhaled medication, taken once daily, and is usually prescribed along with other medications for the management of COPD .

Results or Outcomes

  • The combination of Indacaterol and Glycopyrronium bromide has been shown to improve lung function and reduce the risk of flare-ups or worsening of symptoms in people with COPD .

6. Application in Pediatric Population

Summary of the Application

  • Currently, Indacaterol is not indicated for use in the pediatric population. Safety and efficacy have not been established .

Methods of Application or Experimental Procedures

  • As of now, there are no established methods of application or experimental procedures for the use of Indacaterol in the pediatric population .

Results or Outcomes

  • Since Indacaterol is not indicated for use in the pediatric population, there are no results or outcomes available .

安全和危害

When handling Indacaterol maleate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

未来方向

The use of all medication in pregnancy should be avoided whenever possible, particularly in the first trimester . Appropriate pre-defined withdrawal criteria should be described for patients who may require withdrawal during the washout period due to COPD exacerbation or inability to tolerate withdrawal of baseline therapy .

属性

IUPAC Name

(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREJFXIHXRZFER-PCBAQXHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indacaterol maleate

CAS RN

753498-25-8
Record name Indacaterol maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=753498-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indacaterol maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0753498258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDACATEROL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JEC1ITX7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indacaterol maleate
Reactant of Route 2
Indacaterol maleate
Reactant of Route 3
Reactant of Route 3
Indacaterol maleate
Reactant of Route 4
Indacaterol maleate
Reactant of Route 5
Reactant of Route 5
Indacaterol maleate
Reactant of Route 6
Indacaterol maleate

Citations

For This Compound
545
Citations
DP Tashkin - Expert Opinion on Pharmacotherapy, 2010 - Taylor & Francis
… Indacaterol maleate has been developed as a new once-daily inhaled β 2 -selective agonist… Indacaterol maleate, a new, once-daily LABA, falls into this category by virtue of its 24-h …
Number of citations: 22 www.tandfonline.com
D Miller, S Vaidya, J Jauernig, B Ethell, K Wagner… - Respiratory …, 2020 - Springer
… Indacaterol maleate delivered with the Breezhaler® inhalation device is a long-acting β 2 -… function, pharmacokinetics (PK) and safety of indacaterol maleate 150 μg once daily (od) and …
Number of citations: 6 link.springer.com
E Kerwin, GT Ferguson, S Sanjar, T Goodin, A Yadao… - Lung, 2017 - Springer
Purpose To compare the efficacy and safety of two long-acting dual bronchodilator combinations: indacaterol/glycopyrrolate (IND/GLY) versus umeclidinium/vilanterol (UMEC/VI). …
Number of citations: 47 link.springer.com
A Prakash, KS Babu, JB Morjaria - International Journal of Chronic …, 2015 - Taylor & Francis
… A combination of glycopyrronium bromide with indacaterol maleate (QVA149) has recently been approved as a once-daily maintenance therapy in adult patients with COPD. Phase III …
Number of citations: 20 www.tandfonline.com
RW Beasley, JF Donohue, R Mehta, HS Nelson… - BMJ open, 2015 - bmjopen.bmj.com
Objective To investigate the safety and efficacy of QMF149, a once-daily, fixed-dose combination of the long-acting β 2 -agonist (LABA) indacaterol maleate and inhaled corticosteroid (…
Number of citations: 28 bmjopen.bmj.com
D Miller, J Jauernig, S Vaidya, B Ethell, K Wagner… - Eur Respir …, 2019 - soseiheptares.com
… furoate (a LABA/LAMA/ICS) combination for asthma, the acetate salt of indacaterol was used instead of the maleate salt • The aim of the study is to compare indacaterol maleate 150 µg …
Number of citations: 2 www.soseiheptares.com
T Taniguchi, D Wang, H Yoshisue, M Nagasaki… - Internal …, 2021 - jstage.jst.go.jp
… efficacy of indacaterol maleate in a real-life setting is limited. The objective of this post-marketing surveillance was to evaluate the real-life safety and efficacy of indacaterol maleate in …
Number of citations: 1 www.jstage.jst.go.jp
S Zayed, F Belal - Chemistry Central Journal, 2017 - bmcchem.biomedcentral.com
… A combination of indacaterol maleate with glycopyrronium … determination of indacaterol maleate and glycopyrronium … of 1–44 µg/mL for indacaterol maleate and 0.5–20 µg/mL for …
Number of citations: 12 bmcchem.biomedcentral.com
C Zou, Q Yang, S Yang, X Zhang, X Yang… - Pulmonary …, 2020 - Elsevier
… Pharmacokinetic parameters of inhaled indacaterol maleate 150 μg under charcoal-block and non-block conditions for test formulation (T) and reference formulation (R). …
Number of citations: 5 www.sciencedirect.com
RA CD&MA - classic.clinicaltrials.gov
1.1 Background Chronic Obstructive Pulmonary Disease (COPD) is a disease of the lungs characterized by airflow limitation which is not fully reversible, and associated with an …
Number of citations: 0 classic.clinicaltrials.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。